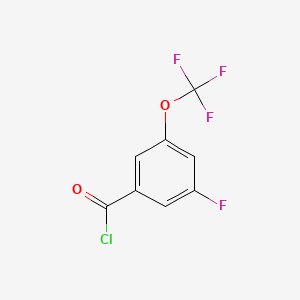

3-Fluoro-5-(trifluoromethoxy)benzoyl chloride

Descripción general

Descripción

3-Fluoro-5-(trifluoromethoxy)benzoyl chloride is a chemical compound with the molecular formula C8H3ClF4O2. It is a benzoyl chloride derivative characterized by the presence of both fluoro and trifluoromethoxy groups on the benzene ring. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and electrooptical materials .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(trifluoromethoxy)benzoyl chloride typically involves the chlorination of 3-Fluoro-5-(trifluoromethoxy)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Análisis De Reacciones Químicas

Types of Reactions

3-Fluoro-5-(trifluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water or aqueous bases, it hydrolyzes to form 3-Fluoro-5-(trifluoromethoxy)benzoic acid.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

Hydrolysis: Conducted in aqueous acidic or basic conditions.

Coupling Reactions: Utilizes palladium catalysts and boronic acids or esters under mild conditions.

Major Products Formed

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Thioesters: Formed from reactions with thiols.

Biaryl Compounds: Formed from coupling reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Fluoro-5-(trifluoromethoxy)benzoyl chloride serves as a versatile intermediate in organic synthesis. Its unique trifluoromethoxy group enhances reactivity and selectivity in various reactions.

Applications in Synthesis

- Acylation Reactions: This compound is utilized in acylation reactions to introduce the trifluoromethoxy group into aromatic compounds, which can significantly alter their chemical properties and biological activities.

- Fluorinated Compounds: It acts as a precursor for synthesizing fluorinated derivatives that are crucial in medicinal chemistry.

Pharmaceutical Applications

The incorporation of fluorine atoms into drug molecules often improves their pharmacokinetic properties. This compound is used to synthesize various pharmaceutical compounds, enhancing their efficacy and stability.

Case Study: Anticancer Agents

Research has demonstrated that fluorinated benzoyl chlorides can lead to the development of new anticancer agents. For instance, derivatives synthesized using this compound have shown promising activity against specific cancer cell lines, highlighting its potential in drug development.

Material Science

In material science, this compound can be used to modify polymers and create new materials with enhanced properties.

Applications in Polymer Chemistry

- Polymer Modification: The introduction of the trifluoromethoxy group into polymer backbones can improve thermal stability and chemical resistance.

- Coatings and Adhesives: Fluorinated compounds are often employed in the formulation of coatings and adhesives that require high-performance characteristics.

Mecanismo De Acción

The mechanism of action of 3-Fluoro-5-(trifluoromethoxy)benzoyl chloride is primarily based on its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. In biological systems, it can inhibit enzyme activity by acylating active site residues, leading to the formation of stable enzyme-inhibitor complexes .

Comparación Con Compuestos Similares

Similar Compounds

- 3-Fluoro-5-(trifluoromethyl)benzoyl chloride

- 4-Fluorobenzoyl chloride

- 3,5-Bis(trifluoromethyl)benzoyl chloride

- 2,3,4,5,6-Pentafluorobenzoyl chloride

Uniqueness

3-Fluoro-5-(trifluoromethoxy)benzoyl chloride is unique due to the presence of both fluoro and trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable intermediate in the synthesis of complex molecules .

Actividad Biológica

3-Fluoro-5-(trifluoromethoxy)benzoyl chloride is a fluorinated aromatic compound with significant potential in medicinal chemistry. The presence of both trifluoromethoxy and fluorine substituents enhances its chemical reactivity and biological activity. Despite its promising structural features, detailed studies on its specific biological activities remain limited. This article explores the known biological activities, potential applications, and relevant case studies associated with this compound.

- Molecular Formula : C8H3ClF4O2

- Molecular Weight : 242.55 g/mol

- Structural Features : The compound features a benzoyl chloride moiety with a trifluoromethoxy group, which is known to improve the bioactivity of pharmaceutical compounds due to its electron-withdrawing properties.

Biological Activity Overview

While specific studies on the biological activity of this compound are sparse, its structural similarities to other fluorinated compounds suggest potential therapeutic applications. The trifluoromethoxy group is frequently associated with enhanced pharmacological profiles, including improved lipophilicity and binding affinity.

- Nucleophilic Interactions : The compound is likely to interact with nucleophiles in biological systems, influencing various biochemical pathways.

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated inhibitory effects on enzymes, suggesting that this compound may exhibit analogous behavior.

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Fluoro-3-(trifluoromethyl)benzoyl chloride | C8H3ClF4O | Contains trifluoromethyl instead of trifluoromethoxy |

| 3-Fluoro-4-methoxybenzoyl chloride | C9H9ClF | Lacks trifluorination; contains methoxy group |

| 2,6-Difluoro-4-(trifluoromethyl)benzoic acid | C9H5F5O2 | Contains a carboxylic acid functional group |

The incorporation of the trifluoromethoxy group in this compound may confer unique reactivity patterns that could be exploited in drug development.

Case Studies and Research Findings

Propiedades

IUPAC Name |

3-fluoro-5-(trifluoromethoxy)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O2/c9-7(14)4-1-5(10)3-6(2-4)15-8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXNRFRUJWZSOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.